amine hydrochloride CAS No. 1240569-05-4](/img/structure/B6344183.png)

[(2-Bromophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

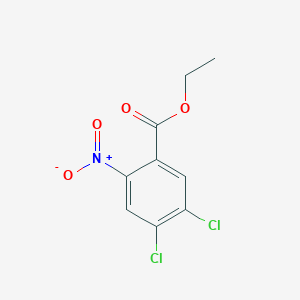

2-(Bromophenyl)methylprop-2-en-1-yl)amine hydrochloride (2-BMPE-HCl) is an organic compound with a wide range of applications in scientific research. It is an amine hydrochloride salt, and its chemical structure consists of a bromophenyl group linked to a methyl group, which is attached to a prop-2-en-1-yl group. This compound can be used in a variety of research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

科学的研究の応用

Domino Reactions : This compound demonstrates novel reactivity under palladium catalysis. It forms enamines and indoles through a series of reactions, including concerted Pd insertion, intramolecular carbopalladation, and terminative Buchwald-Hartwig coupling. These substrates can be obtained in a reliable two-step process from 2-bromoaryl bromides (Masters, Wallesch, & Bräse, 2011).

Synthesis of β-Lactams : It has been used to synthesize α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids, showcasing its utility in the creation of new organic compounds (Buchholz & Hoffmann, 1991).

Synthesis of Terphenyls : Research has also demonstrated its use in synthesizing 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl through Stevens rearrangement, showing its application in complex organic syntheses (Chukhajian et al., 2020).

Synthesis of Indoles and Tryptamines : It has been used in the synthesis of α-substituted indole-3-acetamides, β-substituted tryptamines, α-substituted indole-3-acetic acids, and indole β-aminoketones, indicating its versatility in synthesizing a range of biologically active compounds (Sanchez & Parcell, 1990).

Synthesis of Morpholine Derivatives : Research has also been conducted on synthesizing 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride using this compound, further showcasing its utility in pharmaceutical and organic chemistry (Yuan, 2012).

Synthesis of Heterocyclic Compounds : It has been used in the synthesis of a variety of heterocyclic compounds, which are key in developing new materials and pharmaceuticals (Mahmoud, 2014).

Identification and Derivatization of Cathinones : The compound has been instrumental in the identification and derivatization of selected cathinones, highlighting its importance in forensic science (Nycz et al., 2016).

Synthesis of Benzimidazoles : This compound has been utilized in the synthesis of 1-substituted benzimidazoles, which are important in the development of new pharmaceuticals (Lygin & Meijere, 2009).

Synthesis of Aziridines : It's also been used in the synthesis of cis- and trans-1-alkyl-2-methoxycarbonyl-3-phenylaziridines, demonstrating its role in creating novel organic compounds (Eremeev & Semenikhina, 1980).

Synthesis of Quinolines and Their Derivatives : It has been used in synthesizing quinoline derivatives, indicating its application in the synthesis of complex organic structures (Kushnir et al., 2015).

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that similar compounds can undergo various reactions such as free radical bromination and nucleophilic substitution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)methylamine hydrochloride . .

特性

IUPAC Name |

N-[(2-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTHLIGJXHJRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

amine hydrochloride](/img/structure/B6344130.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344177.png)

amine hydrochloride](/img/structure/B6344179.png)